molecular formula C14H18N2 B8719697 2,9-Dimethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

2,9-Dimethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No.: B8719697
M. Wt: 214.31 g/mol
InChI Key: VYGKFRVQBRFNPW-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2,9-dimethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole

InChI

InChI=1S/C14H18N2/c1-10-5-6-14-11(8-10)12-9-16(2)7-3-4-13(12)15-14/h5-6,8,15H,3-4,7,9H2,1-2H3

InChI Key

VYGKFRVQBRFNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CCC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (3 g, 78.95 mmol) was placed in 1,4-dioxane (100 mL) under inert atmosphere and 9-methyl-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one (3 g, 14.018 mmol) was added, and the mixture heated to reflux for 15 h. The reaction was monitored by TLC. The reaction was quenched with saturated aqueous sodium sulfate at 0° C., and the reaction mixture filtered. The filtrate was dried over anhydrous sodium sulfate and evaporated to dryness to afford solid, which was washed with water followed by EtOAc, and dried to afford 1.25 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Name
9-methyl-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of lithiumaluminum hydride (2 g, 52.63 mmol) in dry THF (150 mL) was added portionwise 9-methyl-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carbaldehyde (5.9 g, 25.87 mmol) and the reaction mixture stirred at 55° C. for 2 h. The progress of reaction was monitored by TLC. The reaction mixture was quenched with saturated sodium aqueous sulfate solution at 0° C. and then filtered. The filtrate was dried over anhydrous sodium sulfate and evaporated to dryness to afford the title compound (5.2 g). 1H NMR (DMSO) δ (ppm): 7.12-7.05 (m, 2H), 6.80-6.6.76 (d, 1H), 3.65 (s, 2H), 2.90-2.80 (m, 4H), 2.34 (s, 3H), 2.26 (s, 3H), 1.80-1.72 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
9-methyl-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carbaldehyde
Quantity
5.9 g
Type
reactant
Reaction Step Two

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